
Allyl 3-((3-(benzyloxy)-2-(ethoxycarbonyl)-4-oxopyridin-1(4H)-yl)amino)morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 3-((3-(benzyloxy)-2-(ethoxycarbonyl)-4-oxopyridin-1(4H)-yl)amino)morpholine-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring, a pyridine derivative, and an allyl group, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-((3-(benzyloxy)-2-(ethoxycarbonyl)-4-oxopyridin-1(4H)-yl)amino)morpholine-4-carboxylate typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative through a series of reactions, including nitration, reduction, and esterification.
Morpholine Ring Formation: The morpholine ring is introduced through a nucleophilic substitution reaction.
Coupling Reactions: The final step involves coupling the pyridine derivative with the morpholine ring and the allyl group under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the pyridine ring or the ester group, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the ester group may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Allyl 3-((3-(benzyloxy)-2-(ethoxycarbonyl)-4-oxopyridin-1(4H)-yl)amino)morpholine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs targeting specific pathways or receptors.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Allyl 3-((3-(benzyloxy)-2-(ethoxycarbonyl)-4-oxopyridin-1(4H)-yl)amino)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **tert-butyl 3-((benzyloxy)carbonyl)amino)methyl)morpholine-4-carboxylate
- **tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
Uniqueness
Allyl 3-((3-(benzyloxy)-2-(ethoxycarbonyl)-4-oxopyridin-1(4H)-yl)amino)morpholine-4-carboxylate is unique due to its combination of a morpholine ring, a pyridine derivative, and an allyl group
Eigenschaften
Molekularformel |
C23H27N3O7 |
|---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
prop-2-enyl 3-[(2-ethoxycarbonyl-4-oxo-3-phenylmethoxypyridin-1-yl)amino]morpholine-4-carboxylate |
InChI |
InChI=1S/C23H27N3O7/c1-3-13-32-23(29)25-12-14-30-16-19(25)24-26-11-10-18(27)21(20(26)22(28)31-4-2)33-15-17-8-6-5-7-9-17/h3,5-11,19,24H,1,4,12-16H2,2H3 |
InChI-Schlüssel |
JQKMUTXOZXKLOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=O)C=CN1NC2COCCN2C(=O)OCC=C)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B15292509.png)
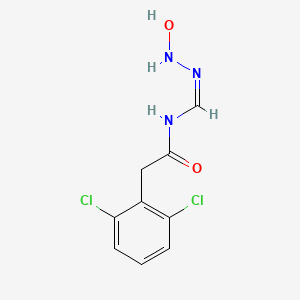
![(Z)-N'-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide](/img/structure/B15292524.png)
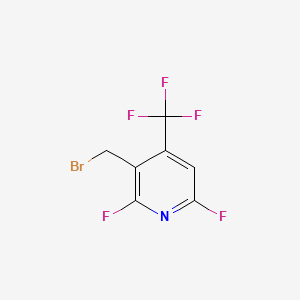

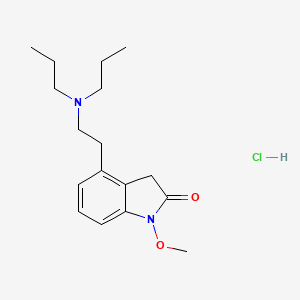
![2-[(2R)-1-phenylmethoxy-3-(4-phenylphenyl)propan-2-yl]isoindole-1,3-dione](/img/structure/B15292549.png)
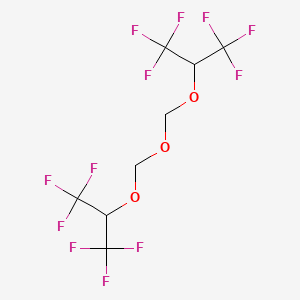

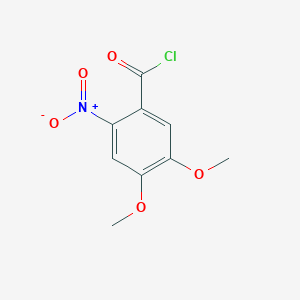
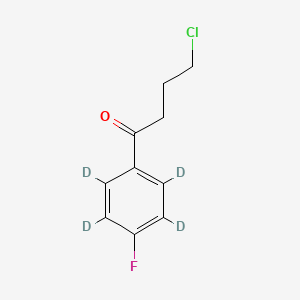
![3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B15292598.png)
![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)
